O-(N-Methylamino)propiophenone

Description

Contextualization within Aminoketone Chemistry

Aminoketones are a significant class of organic compounds that feature both an amino group and a ketone functional group. Their importance is well-established in synthetic and medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. nih.govrsc.org Depending on the relative position of the amino and keto groups, they are classified as α-, β-, or γ-aminoketones, with each subclass exhibiting distinct chemical behaviors and applications. rsc.org

The chemistry of α- and β-aminoketones, in particular, has been extensively explored. α-Amino ketones are crucial building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org β-Aminoketones are widely recognized as key intermediates in the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis, and are precursors to valuable β-amino alcohols and other bioactive molecules. nih.govresearchgate.netmonash.edursc.org

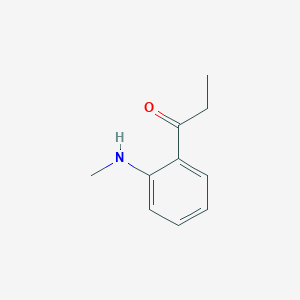

O-(N-Methylamino)propiophenone, being an ortho-substituted aminoketone, is structurally distinct from the more commonly studied α- and β-isomers where the amino group is on the alkyl chain. The proximity of the methylamino group to the carbonyl group on the aromatic ring in the ortho position can be expected to influence its electronic properties, reactivity, and potential biological activity through steric and electronic effects, such as intramolecular hydrogen bonding.

Academic Significance and Research Gaps pertaining to this compound

The academic significance of many aminoketone derivatives lies in their utility as precursors for pharmacologically important molecules. For instance, some aminoketone derivatives are intermediates in the synthesis of ephedrine (B3423809) and related compounds. scientific.netgoogle.compsu.edu While the isomers of this compound have found applications in this regard, the specific role and potential of the ortho-isomer remain less defined in publicly available scientific literature.

A notable research gap exists concerning this compound. A comprehensive survey of academic databases reveals a scarcity of studies focused specifically on this ortho-isomer. While its chemical properties are documented in chemical catalogs, in-depth investigations into its unique synthesis, reactivity, and potential biological activities are largely absent. The influence of the ortho-methylamino substituent on the propiophenone (B1677668) core, compared to its meta and para counterparts, has not been a subject of detailed comparative studies. This lack of focused research presents an opportunity for further scientific inquiry to uncover potentially novel chemical properties and applications for this particular aminoketone.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are cataloged in chemical databases. A summary of its key identifiers and computed properties is provided below.

| Property | Value | Source |

| IUPAC Name | 1-[2-(methylamino)phenyl]propan-1-one | nih.gov |

| Molecular Formula | C₁₀H₁₃NO | nih.gov |

| Molecular Weight | 163.22 g/mol | nih.gov |

| CAS Number | 65037-44-7 | nih.gov |

| Canonical SMILES | CCC(=O)C1=CC=CC=C1NC | nih.gov |

| InChI Key | NGNHGKZBLXYQBG-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65037-44-7 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-[2-(methylamino)phenyl]propan-1-one |

InChI |

InChI=1S/C10H13NO/c1-3-10(12)8-6-4-5-7-9(8)11-2/h4-7,11H,3H2,1-2H3 |

InChI Key |

NGNHGKZBLXYQBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1NC |

Origin of Product |

United States |

Synthetic Methodologies for O N Methylamino Propiophenone and Its Derivatives

Direct Synthesis Approaches to the O-(N-Methylamino)propiophenone Scaffold

The direct synthesis of the this compound scaffold, chemically known as 1-(2-(methylamino)phenyl)propan-1-one, is a key process in the preparation of various chemical intermediates.

The synthesis of 1-(2-(methylamino)phenyl)propan-1-one can be achieved through a multi-step process starting from readily available materials. A common approach involves the use of propiophenone (B1677668) as a starting material. google.com Propiophenone can be produced through methods like the Friedel-Crafts reaction of benzene (B151609) with propionyl chloride, propionic anhydride, or propionic acid, or via a vapor-phase cross-decarboxylation process involving benzoic acid and propionic acid. google.com

One documented synthetic route involves the bromination of propiophenone, followed by an amination reaction. google.com In a typical procedure, propiophenone is dissolved in a solvent like dichloromethane (B109758) and reacted with bromine. The resulting α-bromopropiophenone is then reacted with methylamine (B109427) to yield α-(methylamino)propiophenone. google.compsu.edu This product can then be isolated as a hydrochloride salt. psu.edu

Another method involves the use of α-bromopropiophenone, which is reacted with methylamine to produce α-methylamino propiophenone. This intermediate is then subjected to resolution using an agent like (2R, 3R)-dibenzoyl tartaric acid to isolate the desired stereoisomer. google.com

The final step to obtain 1-(2-(methylamino)phenyl)propan-1-one would typically involve a reaction that introduces the methylamino group at the ortho position of the phenyl ring of a suitable propiophenone precursor. However, detailed, publicly available, step-by-step procedures for the direct synthesis of 1-(2-(methylamino)phenyl)propan-1-one are not extensively described in the provided search results. The compound is listed in chemical databases with its IUPAC name 1-[2-(methylamino)phenyl]propan-1-one. nih.gov

Synthesis of this compound Derivatives

A significant derivative of this compound is 2-(N-nitroso-N-methylamino)propiophenone (NMAP). This compound has been identified as a new N-nitroso compound formed under both in vitro and in vivo conditions from the nitrosation of constituents present in the plant Ephedra altissima. nih.gov The nitrosation reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the methylamino group of the parent compound.

NMAP has been shown to be a direct-acting mutagen in the Salmonella/mammalian microsome mutagenicity (Ames) test, particularly affecting base-pair substitution mutation-detecting strains like TA100 and TA1535. nih.gov

Table 1: Properties of 2-(N-nitroso-N-methylamino)propiophenone (NMAP)

| Property | Value |

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.214 g/mol |

| Boiling Point | 360.1ºC at 760mmHg |

| Density | 1.1 g/cm³ |

| Source: |

The synthesis of β-aminoketones is a well-established area of organic chemistry with several methodologies that can be applied to propiophenone frameworks. These methods are crucial for creating a diverse range of derivatives.

One of the most prominent methods is the Mannich reaction . nih.gov This reaction typically involves the condensation of an enolizable ketone (like propiophenone), an aldehyde, and a primary or secondary amine. The reaction can be catalyzed by acids or bases. Modern variations of the Mannich reaction utilize catalysts like silica-functionalized copper(0) nanoparticles or nano-Fe3O4@PEG-SO3H to achieve higher yields and greener reaction conditions. nih.gov

Another significant route to β-aminoketones is the aza-Michael addition . This reaction involves the addition of an amine to an α,β-unsaturated ketone. nih.gov This method is often considered more atom-economical than the Mannich reaction.

A straightforward and efficient method for synthesizing diversely substituted β-aminoketones utilizes 3-(N,N-dimethylamino)propiophenones as starting materials. scielo.brresearchgate.net This procedure involves the N-alkylation of secondary benzylamines with propiophenone salts, leading to the desired β-aminoketones in good yields. scielo.brresearchgate.net

Table 2: Examples of β-Aminoketone Synthesis from Propiophenone Derivatives

| Starting Materials | Reagents | Product | Yield | Reference |

| Benzylmethylamine, 3-(N,N-dimethylamino)-1-phenylpropan-1-one hydrochloride | 1,4-dioxane, TEA | β-aminoketone (10a) | 88% | researchgate.net |

| Naphthylamine, Propiophenone | - | Aminoketone (10o) | 89% | scielo.br |

| Propiophenones, Morpholine | - | Heterocyclic derivative (11l, 11m) | - | scielo.br |

| Propiophenone, Piperidine | - | β-aminoketone (10n) | - | scielo.br |

| Source: scielo.brresearchgate.net |

These general methodologies provide a versatile toolkit for chemists to synthesize a wide array of β-aminoketone derivatives based on the propiophenone scaffold, enabling the exploration of their chemical and biological properties.

Structural Analysis and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Aminoketones (General Applicability)

The elucidation of the molecular structure of aminoketones, including O-(N-Methylamino)propiophenone, relies on a suite of advanced spectroscopic techniques. numberanalytics.com These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds. jchps.com Spectroscopy is a powerful tool that studies the interaction of matter with electromagnetic radiation, and since each compound possesses a unique molecular structure, its light-absorbing properties are also distinctive. jchps.com

A combination of techniques is often employed to unambiguously determine the structure of a complex organic molecule. numberanalytics.com Key spectroscopic methods applicable to the structural elucidation of aminoketones are detailed below.

Key Spectroscopic Techniques for Aminoketone Analysis

| Spectroscopic Technique | Information Provided | General Applicability to Aminoketones |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), revealing the connectivity and spatial relationships of atoms within the molecule. jchps.comnih.gov Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are particularly powerful for establishing the molecular skeleton. numberanalytics.com | Crucial for determining the precise arrangement of the N-methylamino group and the propiophenone (B1677668) backbone. |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and deducing the molecular formula. jchps.com Advanced techniques like tandem MS (MS/MS) provide information about the fragmentation pattern, offering clues to the compound's structure. numberanalytics.com | Essential for confirming the molecular mass of this compound (163.22 g/mol ) and identifying its characteristic fragments. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. jchps.com | Useful for identifying the carbonyl (C=O) group of the ketone and the N-H bond of the secondary amine in the aminoketone structure. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, particularly in systems with conjugated double bonds, such as the aromatic ring in propiophenone derivatives. ku.ac.ke | Can be used to study the electronic properties of the phenyl ring and its interaction with the other functional groups. |

The integration of data from these spectroscopic methods allows for a comprehensive and confident structural assignment of aminoketones like this compound. nih.gov

Chromatographic Methods for Purity and Identity Assessment in Chemical Research (General Applicability to this compound)

Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds. nih.gov For a substance like this compound, chromatographic methods are vital for assessing its purity and confirming its identity.

High-Performance Liquid Chromatography (HPLC) is a prominent chromatographic technique used for this purpose. nih.gov It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. When coupled with a detector, such as a UV-Vis or mass spectrometer, HPLC can provide both qualitative and quantitative information about the sample's composition. nih.gov

Chromatographic Methods for Compound Analysis

| Chromatographic Method | Principle | Application in the Analysis of this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the distribution of the analyte between a solid stationary phase and a liquid mobile phase under high pressure. nih.gov | To determine the purity of a sample by separating the main compound from any impurities or byproducts from the synthesis. It can also be used to confirm the identity of the compound by comparing its retention time with a known standard. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. The sample is vaporized and injected into the head of a chromatographic column. | Potentially applicable if this compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. |

| Thin-Layer Chromatography (TLC) | A simple and rapid separation technique where components are separated on a thin layer of adsorbent material on a flat carrier. | Often used for monitoring the progress of a chemical reaction or for preliminary purity checks due to its speed and low cost. |

The assessment of chromatographic peak purity is a critical step to ensure that a single peak in a chromatogram corresponds to a single compound. nih.gov Chemometric approaches, such as those using artificial neural networks, can be employed to analyze chromatographic data and assess peak purity, even without prior knowledge of potential impurities. nih.gov

Pharmacological Mechanism Theories and in Vitro Investigation Methodologies for N Methylaminopropiophenone Scaffolds

Hypothesized Monoamine Transporter System Interactions relevant to Aminoketone Structures

The aminoketone chemical scaffold is a core feature of several neuroactive compounds, most notably bupropion (B1668061), which serves as a prototype for understanding the potential pharmacological actions of related structures like O-(N-Methylamino)propiophenone. nih.govdrugbank.com The prevailing hypothesis is that these molecules function as monoamine reuptake inhibitors. researchgate.net Their mechanism is centered on binding to and blocking the function of specific transporter proteins responsible for clearing the monoamines dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. medchemexpress.com

Aminoketone derivatives are particularly recognized as norepinephrine-dopamine reuptake inhibitors (NDRIs). nih.govwikipedia.org This classification is based on their typical pattern of activity:

Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) Inhibition: These compounds are hypothesized to bind with significant affinity to both NET and DAT. drugbank.comdrugbank.com By inhibiting these transporters, they increase the extracellular concentrations of norepinephrine and dopamine, thereby enhancing noradrenergic and dopaminergic neurotransmission. The interaction involves key binding sites within the transporter proteins; for instance, molecular docking studies of aminoketones like bupropion show electrostatic interactions between the molecule's ammonium (B1175870) group and specific aspartate residues (e.g., Asp75 in hNET and Asp79 in hDAT). nih.gov The volume and hydrophobicity of substituents on the phenyl-aminoketone structure play major roles in modulating the potency of this inhibition. nih.gov

Serotonin Transporter (SERT) Interaction: A distinguishing feature of the aminoketone class is its characteristically weak activity at the serotonin transporter (SERT). drugbank.com For example, bupropion is essentially inactive at SERT, with IC50 values often exceeding 10,000 nM. drugbank.com This selectivity for DAT and NET over SERT differentiates NDRIs from other classes of antidepressants like SSRIs or SNRIs.

The general pharmacophore for many monoamine reuptake inhibitors consists of an amine and an aryl group separated by a flexible chain of atoms, a pattern that is present in the aminoketone skeleton. researchgate.net While this compound itself has not been extensively characterized in published literature, its structural similarity to other aminoketones, such as methcathinone (B1676376) and bupropion, strongly suggests it would exhibit activity within this monoamine transporter system, likely as an inhibitor of DAT and NET. wikipedia.orgsigmaaldrich.com

Methodological Approaches for In Vitro Pharmacological Characterization of Related Aminoketones (Conceptual Applicability to this compound)

To test the hypothesis that a compound like this compound acts as a monoamine transporter inhibitor, a series of established in vitro assays would be employed. These methods are routinely used to characterize the pharmacological profile of new psychoactive substances, including synthetic cathinones and other aminoketone derivatives. nih.gov

The primary methodologies include:

Radioligand Binding Affinity Assays: This technique measures the ability of a test compound to displace a specific radiolabeled ligand from the monoamine transporters. The assays are conducted using membrane preparations from cells (e.g., Human Embryonic Kidney 293, or HEK 293 cells) that have been genetically engineered to express high concentrations of the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT). The affinity of the compound is quantified as an inhibition constant (Kᵢ), with lower Kᵢ values indicating higher binding affinity.

Synaptosomal Uptake Inhibition Assays: This functional assay determines whether a compound inhibits the primary function of the transporter: to take up monoamines from the synapse. The assay uses synaptosomes (isolated nerve terminals) or transporter-expressing cell lines. These are exposed to a radiolabeled monoamine (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) in the presence of varying concentrations of the test compound. The concentration of the compound that produces 50% inhibition of monoamine uptake is determined as the IC₅₀ value. This is a critical measure of the compound's potency as a reuptake inhibitor. nih.gov

Monoamine Release (Efflux) Assays: To distinguish between a pure reuptake inhibitor (which simply blocks the transporter) and a substrate-type releaser (which is transported into the cell and causes reverse transport of monoamines), efflux assays are performed. nih.gov Cells expressing the transporters are preloaded with a radiolabeled monoamine. The medium is then replaced with a medium containing the test compound, and the amount of radioactivity released from the cells into the medium is measured over time. A significant increase in efflux indicates the compound is a monoamine releaser, a profile common to amphetamine-like stimulants. nih.gov

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are used to complement experimental data. nih.gov These computational methods can predict how a molecule like this compound might orient itself within the binding pocket of the transporter proteins and identify the key structural features responsible for its binding affinity and selectivity. nih.gov

The data generated from these assays allow for a comprehensive pharmacological profile to be built. The table below illustrates the conceptual data that would be generated for a hypothetical aminoketone with a classic NDRI profile, applicable to the investigation of this compound.

Table 1: Conceptual In Vitro Pharmacological Profile for a Hypothetical Aminoketone

| Assay Type | Target | Parameter | Result (Hypothetical Value) | Interpretation |

|---|---|---|---|---|

| Binding Affinity | hDAT | Kᵢ | 150 nM | Moderate affinity for the dopamine transporter |

| hNET | Kᵢ | 50 nM | High affinity for the norepinephrine transporter | |

| hSERT | Kᵢ | > 8,000 nM | Very low to negligible affinity for the serotonin transporter | |

| Uptake Inhibition | Dopamine | IC₅₀ | 250 nM | Potent inhibitor of dopamine reuptake |

| Norepinephrine | IC₅₀ | 80 nM | Very potent inhibitor of norepinephrine reuptake | |

| Serotonin | IC₅₀ | > 10,000 nM | Very weak to no inhibition of serotonin reuptake | |

| Monoamine Release | Dopamine | Efflux | No significant release | Acts as a reuptake inhibitor, not a releasing agent |

| Norepinephrine | Efflux | No significant release | ||

| Serotonin | Efflux | No significant release |

Computational Chemistry and Molecular Modeling Studies of O N Methylamino Propiophenone

Quantum Chemical Calculations and Conformational Analysis of O-(N-Methylamino)propiophenone

Quantum chemical calculations offer a powerful approach to investigate the fundamental properties of a molecule, such as its geometry, electronic structure, and vibrational frequencies. For this compound, these calculations can predict its most stable three-dimensional arrangement (conformation) and provide insights into the distribution of electrons within the molecule.

While specific quantum chemical studies on this compound are not extensively reported in the literature, its properties can be computed using established theoretical methods. The PubChem database provides some computed properties for this compound, which are derived from computational models. nih.gov These properties offer a baseline understanding of its molecular characteristics.

Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H13NO | PubChem nih.gov |

| Molecular Weight | 163.22 g/mol | PubChem nih.gov |

| XLogP3 | 2.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 163.099714038 Da | PubChem nih.gov |

| Topological Polar Surface Area | 29.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 156 | PubChem nih.gov |

A systematic conformational search, typically performed using molecular mechanics or semi-empirical quantum methods, would be necessary to identify the low-energy conformers. Subsequent geometry optimization and energy calculations using more accurate methods, such as Density Functional Theory (DFT), would provide precise information about the relative stabilities of these conformers and the energy barriers between them. The results of such an analysis would be crucial for subsequent molecular docking and SAR studies.

Molecular Docking and Dynamics Simulations for Aminoketone Interactions (Conceptual Applicability to this compound)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, it is used to predict how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. mdpi.comnih.gov Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the docked complex over time, providing a more realistic picture of the interaction in a simulated physiological environment. nih.govnih.govyoutube.com

Conceptual Application to this compound:

To conceptually apply molecular docking to this compound, one would first need to identify a potential biological target. Given its structural similarity to some psychoactive substances, monoamine transporters could be a hypothetical target class. nih.gov The steps would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). nih.gov

Docking Simulation: A docking program would be used to place the ligand into the active site of the receptor in various possible orientations and conformations.

Scoring and Analysis: The different poses would be scored based on their predicted binding affinity. The top-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds between the carbonyl oxygen or the N-H group of the ligand and amino acid residues in the receptor's active site.

Molecular dynamics simulations could then be performed on the most promising docked complex. nih.govnih.gov This would involve placing the complex in a simulated box of water molecules and ions and observing its behavior over a period of nanoseconds. nih.gov The simulation could provide information on the stability of the binding pose, the flexibility of the ligand and the protein, and the role of water molecules in the interaction.

Structure-Activity Relationship (SAR) Studies via Computational Approaches (Conceptual Application to Propiophenone (B1677668) Scaffolds)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. wikipedia.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern SAR studies. nih.govresearchgate.net QSAR models are mathematical equations that relate the chemical or physical properties of a series of compounds to their biological activities. wikipedia.org

For propiophenone scaffolds, SAR and QSAR studies have been conducted to explore their potential in various therapeutic areas. nih.govresearchgate.net These studies typically involve synthesizing a series of derivatives with modifications at different positions of the propiophenone core and evaluating their biological activity. researchgate.netnih.gov

Conceptual Application to this compound:

A computational SAR study on this compound would conceptually involve the following steps:

Dataset Collection: A dataset of propiophenone derivatives with their corresponding biological activities would be compiled.

Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Model Development: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that correlates the calculated descriptors with the biological activity. oncodesign-services.com

Model Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques. researchgate.net

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized propiophenone derivatives, including analogs of this compound. This can help in prioritizing the synthesis of compounds with potentially improved activity. researchgate.netoncodesign-services.com

Key Structural Features for SAR in Propiophenone Scaffolds

| Structural Feature | Potential Impact on Activity | Reference |

|---|---|---|

| Substitution on the Phenyl Ring | The position and nature of substituents can significantly influence potency and selectivity. Electron-donating or withdrawing groups can alter the electronic properties of the molecule. | nih.govnih.gov |

| Modifications of the Propiophenone Side Chain | Changes in the length or branching of the alkyl chain can affect how the molecule fits into a binding pocket. | nih.gov |

By systematically exploring these structural modifications through computational modeling, researchers can gain a deeper understanding of the SAR for this class of compounds and rationally design new molecules with desired biological profiles.

Role of O N Methylamino Propiophenone and Its Derivatives in Biotransformation Research

Formation and Characterization of Nitrosated Derivatives in Biological Contexts

The biotransformation of secondary amines, such as O-(N-Methylamino)propiophenone, is of particular interest due to their potential to undergo N-nitrosation in biological systems. This reaction involves the substitution of the hydrogen atom on the nitrogen with a nitroso group (-N=O). The formation of N-nitroso compounds can occur in vivo from the reaction of secondary amines with a nitrosating agent, most commonly derived from nitrite. nih.govdntb.gov.ua

Nitrite can be ingested directly from the diet or formed endogenously by the reduction of nitrate (B79036) by bacteria in the gastrointestinal tract. dntb.gov.ua The acidic environment of the stomach provides favorable conditions for the formation of nitrosating agents from nitrite, which can then react with secondary amines present from food, drugs, or other environmental sources. nih.gov

A specific nitrosated derivative of a related compound has been identified in scientific literature. Research on extracts from the plant Ephedra altissima led to the identification of 2-(N-nitroso-N-methylamino)propiophenone (NMAP) after nitrosation. nih.gov This compound was shown to be formed under in vivo conditions and was characterized as a direct-acting mutagen in the Salmonella/mammalian microsome mutagenicity test. nih.gov This finding highlights the potential for secondary amines of this structural class to form mutagenic N-nitroso derivatives under biological conditions.

The general mechanism for the formation of these derivatives involves the reaction of a secondary amine with a nitrosating agent like dinitrogen trioxide (N₂O₃), which is formed from nitrous acid (HNO₂) in acidic conditions. researchgate.net The amine's lone pair of electrons attacks the nitrosonium ion (NO⁺) or its carrier, leading to the formation of the N-nitrosamine. sci-hub.se

Table 1: Characteristics of an Identified Nitrosated Propiophenone (B1677668) Derivative

| Compound Name | Precursor | Context of Identification | Biological Activity |

|---|

Investigation of Potential Endogenous Formation Pathways for this compound Analogs

The investigation into potential endogenous formation pathways for analogs of this compound is grounded in the well-established science of in vivo nitrosation. nih.govdntb.gov.ua The formation of N-nitroso compounds is not limited to the laboratory; it has been demonstrated to occur in the stomachs of animals and is presumed to occur in humans under specific conditions. nih.gov

The primary pathway for endogenous formation requires the simultaneous presence of a nitrosatable amine and a nitrosating agent, such as nitrite, within the same biological compartment. nih.govresearchgate.net For an analog of this compound to be formed endogenously, its corresponding secondary amine precursor must be present in the body. This could occur through various means, including:

Dietary Intake: Consumption of foods or beverages containing the precursor amine.

Metabolic Formation: The biotransformation of other ingested compounds, such as certain drugs or natural products, could yield a suitable secondary amine.

Environmental Exposure: Inhalation or dermal absorption of the precursor amine from environmental sources.

Once the amine is present, its conversion to a nitrosated derivative is dependent on several factors that influence the rate of nitrosation.

Table 2: Factors Influencing Endogenous N-Nitrosation

| Factor | Description |

|---|---|

| Amine Basicity | The reactivity of an amine towards nitrosation is influenced by its basicity. Less basic amines are often more readily nitrosated. |

| Nitrite/Nitrate Concentration | The availability of nitrite, either from direct ingestion or from the bacterial reduction of dietary nitrate, is a critical limiting factor. nih.govdntb.gov.ua |

| Gastric pH | An acidic environment, such as that found in the stomach, is optimal for the formation of the active nitrosating species from nitrite. dntb.gov.ua |

| Presence of Catalysts or Inhibitors | Certain substances can influence the rate of nitrosation. For example, thiocyanate (B1210189) can catalyze the reaction, while ascorbic acid (Vitamin C) can inhibit it by reducing the nitrosating agent. dntb.gov.ua |

The study of these pathways is crucial for risk assessment, as the endogenous formation of N-nitroso compounds from various secondary amine precursors has been linked to carcinogenic activity in numerous animal studies. nih.gov Therefore, understanding the potential for this compound or its analogs to be formed within the body is a significant area of biotransformation research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(N-Methylamino)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : A viable approach involves Friedel-Crafts acylation using propionyl chloride and an aluminum chloride catalyst to introduce the propiophenone core . Subsequent introduction of the N-methylamino group can be achieved via nucleophilic substitution or reductive amination, depending on precursor availability. Reaction yield is highly sensitive to stoichiometry (e.g., 1:1.2 molar ratio of ketone to amine) and temperature (optimal at 50–60°C for amination). Substrate purity and solvent selection (e.g., dichloromethane for acylation, ethanol for amination) also critically impact efficiency. Monitoring by TLC or HPLC is recommended to track intermediate formation .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Compare key peaks to propiophenone derivatives, such as C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) for the N-methylamino group .

- NMR : ¹H NMR should show a triplet for the methyl group adjacent to the ketone (~1.1 ppm) and a singlet for the N-methylamino group (~2.8 ppm). ¹³C NMR confirms the carbonyl carbon (~205 ppm) and aromatic carbons .

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity >98% .

Q. What in vitro assays are appropriate for initial evaluation of this compound’s biological activity?

- Methodological Answer :

- Antimicrobial : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µM .

- Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates, adjusting pH and cofactors to mimic physiological conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., N-methylamino group position) affect the compound’s bioactivity and metabolic stability?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents at ortho, meta, and para positions. Test analogs in parallel assays (e.g., antimicrobial, cytotoxicity) and compare EC₅₀ values. For metabolic stability, incubate compounds with liver microsomes (human/rat) and analyze degradation via LC-MS/MS. Fluorinated analogs (e.g., 5'-F derivatives) often show enhanced stability due to reduced CYP450 metabolism .

Q. What advanced analytical methods resolve conflicting data on the compound’s receptor-binding affinity?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between specific and nonspecific interactions .

- X-ray Crystallography : Co-crystallize the compound with the receptor to identify critical binding residues and validate docking predictions .

Q. How to design asymmetric synthesis protocols for enantiomerically pure this compound derivatives?

- Methodological Answer : Employ biocatalysts (e.g., Rhodotorula mucilaginosa GIM 2.157) for ketone reduction, optimizing substrate concentration (10–20 mM) and cofactor regeneration (e.g., glucose dehydrogenase) . Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99%). For amine introduction, use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Methodological Answer :

- Lyophilization : Stabilize the compound in lyophilized form with cryoprotectants (e.g., trehalose) for long-term storage .

- Prodrug Design : Modify the N-methylamino group to a hydrolyzable ester or carbamate, which is cleaved in vivo .

- pH Adjustment : Formulate in buffered solutions (pH 6–7) to prevent ketone hydrolysis or amine oxidation .

Data Analysis and Interpretation

Q. How to address contradictory results in cytotoxicity studies across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC₅₀ values for each cell line and assess statistical significance (ANOVA with post-hoc tests).

- Mechanistic Studies : Perform transcriptomics (RNA-seq) or proteomics (LC-MS) to identify differential pathway activation (e.g., apoptosis vs. autophagy) .

- Comparative Tables : Tabulate results against structural analogs (e.g., halogenated vs. alkylated derivatives) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.